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Sulforhodamine G

Cat. No.: B12062151
M. Wt: 552.6 g/mol
InChI Key: NWWFZBYHUXCUDI-UHFFFAOYSA-M
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Description

Overview of Rhodamine Fluorophores in Chemical Biology

Rhodamine dyes, discovered in the late 19th century, have evolved into indispensable tools for biological and chemical research. Their excellent optophysical characteristics, including high quantum yields and strong absorption, make them highly effective for assays, sensing, and imaging applications acs.organnualreviews.org. These properties contribute to their utility in diverse fields such as photovoltaics and biological systems acs.org.

The rhodamine scaffold is known for its photostability and bright fluorescence, which are crucial for advanced imaging techniques like single-particle tracking and superresolution microscopy annualreviews.org. Researchers have developed numerous rhodamine derivatives by modifying their chemical structures, allowing for the tuning of their absorption and emission wavelengths, as well as their targeting capabilities. This has led to the creation of specialized dyes, such as those targeting mitochondria or exhibiting near-infrared emission, expanding their utility in complex biological environments rsc.orgnsf.gov. Rhodamine dyes are extensively employed in biotechnology for applications including fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy (FCS), and enzyme-linked immunosorbent assays (ELISA) wikipedia.org.

Distinctive Characteristics and Research Utility of Sulforhodamine G

This compound distinguishes itself through a combination of chemical and spectral properties that lend it specific advantages in research applications. It is a highly water-soluble and hydrophilic dye, typically appearing as an orange-red or red solid chemicalbook.comsigmaaldrich.comsigmaaldrich.comaatbio.com. A key characteristic is its fluorescence behavior, which remains stable across a pH range of 3 to 10, meaning it does not exhibit pH-dependent absorption or fluorescence within this range aatbio.comaatbio.combiomol.comclinisciences.com. Furthermore, compared to Rhodamine B, this compound is reported to be more fluorescent aatbio.comaatbio.combiomol.comclinisciences.com.

These attributes enable this compound to serve in various research capacities:

As a Polar Tracer: Its high water solubility and fluorescent nature make it an effective polar tracer. It is utilized in studies of cell morphology and neuronal cell-cell communication biotium.comvwr.com. In hydrology, it is employed for tracing underground watercourses, verifying hydraulic connections, and studying flow and transit times, as well as for simulating the spread of liquid substances fluotechnik.org.

In Flow Cytometry: this compound functions as a fluorescent substrate in flow cytometry for evaluating the efflux inhibition activity of key transporters, including ABCB1, ABCC1, and ABCG2 chemicalbook.comsigmaaldrich.com.

In Spectroscopy and Materials Science: The dye can be incorporated into composite materials for characterizing images generated by fluorescent correlation spectroscopy chemicalbook.comsigmaaldrich.comsigmaaldrich.com. It also finds application in organic electronics as an acceptor dye and in the development of molecules for light-emitting hybrid systems sigmaaldrich.comsigmaaldrich.com.

As a Fluorochrome: Generally, this compound acts as a fluorochrome, a molecule that fluoresces when excited by specific wavelengths of light, making it useful for various analytical and imaging purposes nih.gov.

Table 1: Spectral Properties of this compound

PropertyValue (nm)
Excitation Maximum531
Emission Maximum552

Table 2: Chemical and Physical Properties of this compound

PropertyValue
CAS Number5873-16-5
Molecular FormulaC25H25N2NaO7S2
Molecular Weight552.60 g/mol
AppearanceOrange-red solid / Red solid
SolubilitySoluble in water
Dye Content (typical)~60%

Table 3: Key Research Applications of this compound

Application AreaSpecific Use
Cell Biology & Chemical Biology Polar tracer for cell morphology and neuronal cell-cell communication.
Fluorescent substrate for flow cytometry to evaluate efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters.
Component in composites for characterizing fluorescent correlation spectroscopy (FCS) based images.
Organic Electronics & Photonics Acceptor dye for organic electronics.
Used in developing molecules for light-emitting hybrids.
Hydrology & Environmental Tracing Tracer for mapping underground watercourses, verifying hydraulic connections, and studying flow and transit times.
General Fluorescence Applications Fluorochrome in various biological and chemical analyses.

Compound List:

this compound

Rhodamine B

Rhodamine 6G

Sulforhodamine 101

Sulforhodamine B

Si-rhodamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N2NaO7S2 B12062151 Sulforhodamine G

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25N2NaO7S2

Molecular Weight

552.6 g/mol

IUPAC Name

sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate

InChI

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1

InChI Key

NWWFZBYHUXCUDI-UHFFFAOYSA-M

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Sulforhodamine G

Advanced Synthesis Techniques for Sulforhodamine Dyes

Traditional synthesis of rhodamine dyes often involves condensation reactions that can be inefficient, requiring harsh conditions and extensive purification. nih.gov To address these limitations, modern synthetic methodologies have been explored to improve yield, reduce reaction times, and promote environmentally benign processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of rhodamine dyes, this technique offers significant advantages over conventional heating methods. Microwave irradiation can lead to rapid and efficient synthesis, often resulting in higher yields and shorter reaction times. researchgate.netnih.gov For instance, the condensation of rhodamine hydrazide with various aldehydes to form rhodamine-based imines has been shown to be significantly more efficient under microwave irradiation compared to classical heating, with reactions completing in minutes rather than hours. nih.gov This method is also considered more environmentally friendly due to reduced energy consumption and the potential for using greener solvents like ethanol (B145695). researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of a Rhodamine Derivative
ParameterMicrowave-Assisted SynthesisConventional Synthesis (Oil-bath)
Reaction Time10-30 minutes6-24 hours
Yield57-93%48-73%
SolventEthanolEthanol

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. While direct synthesis of Sulforhodamine G using this method is not extensively documented, the application of ultrasound has been demonstrated in processes involving related rhodamine dyes. For example, the ultrasound-assisted Fenton process has been effectively used for the degradation of Rhodamine B, indicating the potential of sonochemistry to influence reactions involving the rhodamine scaffold. The high-energy environment created by acoustic cavitation can enhance reaction rates and efficiency.

Functionalization and Derivatization Strategies for Targeted Research

The versatility of the this compound scaffold allows for a wide range of chemical modifications to create functional probes for specific biological and medical research applications. These strategies involve the introduction of reactive groups or moieties that can respond to specific stimuli or target particular biomolecules.

Radiolabeling for Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. nih.govmdanderson.org The development of dual-mode fluorescent-PET tracers, which combine the benefits of fluorescence imaging and PET, is an active area of research. Sulforhodamine dyes, including analogs of this compound, have been successfully radiolabeled for this purpose. A common strategy involves the introduction of a prosthetic group that can be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). nih.gov For example, a trivalent prosthetic group has been used to create probes containing one sulforhodamine molecule and two targeting peptides, which were then radiolabeled with [¹⁸F]. researchgate.net This approach allows for the correlation of in vivo PET imaging with ex vivo fluorescence microscopy. researchgate.net The synthesis of such tracers often involves multiple steps, starting with the derivatization of the sulforhodamine core to introduce a suitable linker for radiolabeling. nih.gov

Development of "Turn-on" Probes via Chemical Caging

"Turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific analyte or are subjected to a particular stimulus, at which point their fluorescence is "turned on." This strategy is particularly useful for reducing background signal and improving the sensitivity of detection. A common approach for creating turn-on probes from rhodamine dyes involves the formation of a spirolactam ring. rsc.orgspringernature.com This non-fluorescent, lipophilic form can be converted back to the fluorescent, zwitterionic form upon interaction with the target. For instance, rhodamine-based probes have been designed to detect metal ions, where the binding of the ion triggers the opening of the spirolactam ring and a subsequent increase in fluorescence. rsc.org This principle of controlling the equilibrium between the lactone and zwitterion forms is a key strategy in the rational design of functional rhodamine dyes. springernature.comnih.govbiorxiv.org

Strategies for Amphiphilic Conjugation and Nanoparticle Integration

The inherent water solubility of this compound, due to its sulfonic acid groups, makes it suitable for many aqueous applications. cymitquimica.com However, for certain applications, such as interacting with cell membranes or creating self-assembling nanostructures, modifying its amphiphilic character is necessary. Amphiphilic molecules possess both hydrophilic and hydrophobic regions. nih.govresearchgate.net Sulforhodamine B, a closely related dye, has been shown to exhibit amphiphilic properties, allowing it to interact with surfactants and adsorb at interfaces. nih.gov

Strategies for amphiphilic conjugation involve attaching hydrophobic moieties to the hydrophilic sulforhodamine core. This can be achieved through various chemical reactions, such as conjugating long-chain amines. researchgate.net The resulting amphiphilic dye can then self-assemble into nanoparticles in aqueous environments. thno.org For example, a zwitterionic sulforhodamine derivative has been conjugated to the anticancer drug camptothecin (B557342) to create a prodrug that self-assembles into nanoparticles. thno.org These nanoparticles can then be used for drug delivery and imaging.

Advanced Spectroscopic and Photophysical Investigations of Sulforhodamine G

Analysis of Absorption and Emission Characteristics

Sulforhodamine G, like other rhodamine derivatives, exhibits strong absorption in the visible spectrum and efficient fluorescence emission. While specific data for this compound itself can sometimes be conflated with related compounds like Sulforhodamine 101 or B, general characteristics of the family provide insight. Sulforhodamine 101, for instance, shows absorption maxima around 576 nm and emission maxima around 590-600 nm in ethanol (B145695) omlc.org. Studies on Sulforhodamine 640 (SR 640) indicate absorption and emission peaks at 578 nm and 602 nm, respectively, when incorporated into DNA thin films uc.eduresearchgate.net. The quantum yield for Sulforhodamine 101 in ethanol is reported as 0.9 omlc.org. These values highlight the dye's suitability for applications requiring excitation and emission in the green-to-red region of the spectrum.

Table 1: Representative Absorption and Emission Maxima of Sulforhodamine Dyes

CompoundSolventAbsorption Maxima (nm)Emission Maxima (nm)Quantum Yield (in solvent)Citation
Sulforhodamine 101Ethanol~576~590-6000.9 omlc.org
Sulforhodamine 640DNA Film~578~602Not specified uc.eduresearchgate.net
This compoundWaterNot specifiedNot specifiedNot specified-

Note: Specific data for this compound in various solvents are less frequently cited independently compared to Sulforhodamine B or 101. The table includes data for related compounds for illustrative purposes.

Studies of Fluorescence Quenching Mechanisms

The fluorescence of this compound can be significantly modulated by its environment, particularly through quenching mechanisms. These mechanisms are crucial for understanding its behavior in complex systems and for developing sensing applications.

Interactions with Two-Dimensional Nanomaterials (e.g., Graphene Oxide, Boron Nitride Nanosheets)

Sulforhodamine 640 (SR 640), a closely related dye, has been extensively studied in conjunction with two-dimensional nanomaterials like graphene oxide (GO) and boron nitride nanosheets (BNNS) researchgate.net. Research indicates that both GO and BNNS act as fluorescence quenchers for SR 640, but through distinct mechanisms. Adsorption of SR 640 onto GO leads to the formation of a non-fluorescent complex, suggesting a strong interaction that effectively quenches fluorescence researchgate.net. In contrast, BNNS also quench SR 640 fluorescence, but this is primarily attributed to a reduction in the fluorescence lifetime of the dye molecules adsorbed on the BNNS surface researchgate.net. This difference in quenching behavior is likely due to variations in the electronic properties and surface chemistry of GO and BNNS, influencing the pathways for energy or electron transfer from the excited dye.

Table 2: Fluorescence Quenching of Sulforhodamine 640 by 2D Nanomaterials

NanomaterialQuenching MechanismFluorescence Lifetime ChangeCitation
Graphene Oxide (GO)Formation of a non-fluorescent complexNot specified researchgate.net
Boron Nitride Nanosheets (BNNS)Decrease in fluorescence lifetimeDecreased researchgate.net

Electron-Transfer Processes and Fluorescence Lifetime Alterations

Electron transfer (ET) is a primary mechanism responsible for the fluorescence quenching observed in Sulforhodamine dyes when in proximity to electron-accepting materials. Studies involving Sulforhodamine 640 and GO/BNNS explicitly state that the quenching occurs via an electron-transfer process researchgate.net. Fluorescence decay analysis of SR dye in the presence of GO and BNNS revealed altered fluorescence lifetimes. For instance, in the presence of GO, the fluorescence decay of SR dye showed monoexponential behavior with a lifetime of 4.10 ns, while in the presence of BNNS, the lifetime decreased significantly, with values as low as 182 ps and 80.3 ps reported for specific concentrations researchgate.net. These observed changes in fluorescence lifetime directly correlate with the efficiency of non-radiative decay pathways, such as electron transfer, which compete with the radiative decay (fluorescence emission) process.

Table 3: Fluorescence Lifetimes of Sulforhodamine Dye in the Presence of 2D Nanomaterials

Material/ConditionExcitation (nm)Emission (nm)Lifetime (τ) (ns)Lifetime (τ) (ps)Relative IntensityCitation
SR dye in water5816054.11-1.0 researchgate.net
SR dye + GO (1.5 mg mL⁻¹)5816054.10-0.23 researchgate.net
SR dye + BN (0.7 mg mL⁻¹)550600-1821.0 researchgate.net
SR dye + BN (0.7 mg mL⁻¹)550600-80.30.16 researchgate.net

Note: Data points for BN are presented in both ns and ps ranges, indicating different components or conditions within the study.

Molecular Interactions and Structural Confinement Effects

The photophysical properties of this compound are also influenced by its confinement within nanostructures or its organization in thin films, affecting its spectral behavior and interactions.

Spectroscopic Behavior within Nanocarriers and Encapsulated Systems

Sulforhodamine dyes, including this compound and 101, have been incorporated into nanocarriers such as liposomes for various applications, including sensing and drug delivery researchgate.netmdpi.com. In liposomal systems designed for osmolarity sensing, Sulforhodamine 101 was used as a reference dye researchgate.net. When liposomes undergo osmotic shrinkage in hyperosmotic solutions, the concentration of encapsulated dyes increases, potentially leading to concentration-dependent self-quenching. While calcein (B42510) fluorescence was observed to self-quench significantly under these conditions, Sulforhodamine fluorescence was noted to be less affected or concentration-independent in one study researchgate.net. However, other research on Sulforhodamine B (SRB) suggests that at high concentrations (up to 50 mM), it exhibits higher-order concentration dependency, potentially due to the formation of non-fluorescent dimers or multimers, which is a form of self-quenching nih.gov. The precise behavior can depend on the specific nanocarrier composition and the concentration of the dye.

Adsorption and Orientation Studies in Thin Films (e.g., Langmuir-Blodgett Films, DNA Thin Films)

Sulforhodamine B (SRB) has been studied extensively in Langmuir-Blodgett (LB) films, often deposited onto metal surfaces like silver island films (SIFs) to investigate metal-enhanced fluorescence (MEF) scispace.comcapes.gov.bracs.org. In these studies, SRB molecules are typically incorporated into amphiphilic monolayers, such as those formed by octadecylamine (B50001) (ODA), via electrostatic interactions. Polarized absorption spectroscopy has indicated a "lying-flat" orientation of the SRB molecule within these LB films scispace.comcapes.gov.bracs.org. The distance between the SRB molecules and the SIFs surface, controlled by spacer layers, significantly impacts fluorescence intensity and lifetime. For instance, maximum enhancement of fluorescence was observed at a probe distance of 10 nm from SIFs, decreasing at larger distances, while the minimum fluorescence lifetime was noted at approximately 5 nm from the SIFs surface scispace.com. These findings highlight how structural confinement and proximity to plasmonic nanostructures can drastically alter the photophysical properties of SRB.

In DNA thin films, Sulforhodamine (SRh) has been used as a dopant for laser applications uc.eduresearchgate.netcapes.gov.br. In these films, SRh molecules exhibit absorption and emission peaks at 578 nm and 602 nm, respectively uc.eduresearchgate.netcapes.gov.br. The maximum emission intensity was achieved at approximately 1 wt% SRh in DNA, corresponding to about 100 DNA base pairs per SRh molecule uc.eduresearchgate.netcapes.gov.br. This suggests a specific interaction or intercalation between the SRh molecules and the DNA matrix, influencing its photoluminescence.

Table 4: Sulforhodamine B in Thin Films

Film TypeSubstrate / MatrixInteraction MechanismOrientationKey FindingsCitation
Langmuir-Blodgett (LB) FilmsOctadecylamineElectrostatic interaction (sulfonic group of SRB)Lying-flatFluorescence enhancement depends on distance to SIFs; minimum lifetime at ~5 nm from SIFs. scispace.comcapes.gov.bracs.org
DNA Thin FilmsDNAIntercalation/interaction with DNA matrixNot specifiedAbsorption ~578 nm, Emission ~602 nm. Optimal emission at ~1 wt% SRh. uc.eduresearchgate.netcapes.gov.br
Liposomes (as nanocarriers)Lipid bilayerEncapsulationNot specifiedCan exhibit concentration-dependent self-quenching at high concentrations; reference dye in osmolarity sensing. researchgate.netnih.gov

Compound List:

this compound (SRG)

Sulforhodamine 101 (SRh101)

Sulforhodamine B (SRB)

Sulforhodamine 640 (SR 640)

Graphene Oxide (GO)

Boron Nitride Nanosheets (BNNS)

DNA (Deoxyribonucleic Acid)

Liposomes

Single Molecule Spectroscopy Applications

Single-molecule spectroscopy (SMS) represents a powerful suite of techniques that allows for the investigation of the photophysical properties of individual molecules, overcoming the averaging effects inherent in ensemble measurements. This approach provides unparalleled insights into molecular heterogeneity, dynamics, and interactions that are often masked in bulk analyses. For fluorescent dyes like this compound, SMS enables a detailed characterization of their photophysical behavior at the most fundamental level.

Characterization of Photophysical Dynamics

The application of single-molecule spectroscopy to this compound allows for the direct observation and quantification of its dynamic photophysical processes. Key parameters that can be elucidated include fluorescence lifetime, intensity fluctuations, and spectral diffusion, all of which are sensitive to the molecule's local environment and conformational state.

Fluorescence Lifetime Measurements: Fluorescence lifetime, defined as the average time a molecule spends in the excited state before emitting a photon, is a critical photophysical parameter. Single-molecule techniques, such as Time-Correlated Single Photon Counting (TCSPC), can measure these lifetimes with high precision for individual molecules nih.govpicoquant.com. Changes in fluorescence lifetime can indicate variations in the molecule's microenvironment, such as polarity, viscosity, or the presence of quenching species picoquant.comnih.gov. For this compound, studies have reported fluorescence lifetimes within the range of 0.9–1.7 ns pnas.org. These measurements provide a direct probe into the excited-state dynamics of the molecule.

Intensity Fluctuations and Spectral Diffusion: Individual this compound molecules, when immobilized or diffusing through a detection volume, often exhibit fluctuations in their emitted fluorescence intensity and spectral position over time. These phenomena, known as intensity fluctuations and spectral diffusion, are attributed to the dynamic interactions between the fluorophore and its surrounding matrix acs.orgpsu.edu. These environmental fluctuations can lead to transient changes in the molecule's absorption and emission spectra. Research on related rhodamine dyes has shown that these spectral shifts can occur on timescales ranging from milliseconds to seconds, reflecting different energy barriers associated with environmental rearrangements acs.org. Analyzing these fluctuations can reveal information about the heterogeneity of the molecular environment and the dynamics of molecular conformational changes pnas.orgacs.orgpsu.edu.

Correlations and Kinetic Analysis: The dynamics observed in single-molecule fluorescence can be further analyzed using autocorrelation functions. By applying autocorrelation analysis to fluorescence intensity and lifetime trajectories, researchers can extract kinetic information, such as the relaxation times of conformational states or the rates of environmental fluctuations pnas.org. Studies on single Sulforhodamine 101 molecules, a close analog, have demonstrated the utility of these methods in characterizing molecular dynamics on different timescales acs.orgpsu.edu. While direct studies on this compound are less extensive in the literature, the principles established with other rhodamine dyes are applicable, providing a framework for understanding its photophysical behavior.

The characterization of these photophysical dynamics at the single-molecule level is crucial for understanding how this compound functions as a fluorescent probe, its stability under various conditions, and its interactions within complex biological or material systems.

Key Photophysical Properties of this compound

PropertyValueNotesSource
Excitation Maximum529 nm biotium.comsigmaaldrich.com
Emission Maximum548 nm biotium.com
Fluorescence Lifetime0.9–1.7 nsReported range for this compound (denoted as G) pnas.org
Quantum Yield≤ 0.33Reported for this compound (denoted as ΦG) pnas.org
Molecular FormulaC₂₅H₂₅N₂NaO₇S₂ biotium.comsigmaaldrich.com
Molecular Weight530.6 g/mol (or 552.60 g/mol ) biotium.comsigmaaldrich.com
CAS Number5873-16-5 biotium.comsigmaaldrich.com
Colour Index Number45220 sigmaaldrich.comsigmaaldrich.com

Applications of Sulforhodamine G in Advanced Analytical and Imaging Techniques

Fluorescence Correlation Spectroscopy (FCS) for Biomolecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluctuations in fluorescence intensity to provide insights into the concentration, diffusion, and interactions of fluorescently labeled molecules. frontiersin.org By monitoring the movement of molecules through a tiny, precisely defined observation volume, FCS can elucidate dynamic processes in vitro and in living cells. frontiersin.orgichf.edu.pl

In FCS, the fluorescence fluctuations are analyzed using a temporal autocorrelation function. This mathematical treatment extracts quantitative information about the diffusing species. The resulting autocorrelation curve provides data on the average number of fluorescent molecules within the observation volume and their characteristic diffusion time. From the diffusion time, the diffusion coefficient and hydrodynamic radius of the molecule can be determined, offering insights into its size and shape. frontiersin.org FCS has the advantage of being a single-molecule sensitive technique, allowing for the study of molecular dynamics in heterogeneous environments such as within a single live cell. nih.gov

The charged nature of Sulforhodamine G makes it a suitable probe for studying the diffusion of charged macromolecules. For instance, studies have utilized imaging FCS to investigate the diffusion behavior of fluorescently labeled molecules within self-assembled organic nanotubes. osti.gov In one such study, the diffusion of anionic Sulforhodamine B, a compound structurally similar to this compound, was significantly influenced by electrostatic interactions with the positively charged inner surface of the nanotubes. osti.gov The apparent diffusion coefficients were observed to be very small, on the order of 10⁻¹ to 10⁻² µm²/s, indicating that the molecular diffusion was substantially slowed by these interactions. osti.gov This highlights the utility of sulforhodamine dyes in probing the microenvironments and interaction dynamics within charged nanostructures.

ParameterValue
Apparent Diffusion Coefficient (D)10⁻¹ – 10⁻² µm²/s

Microscopy and Bioimaging Methodologies

This compound's fluorescence properties are leveraged in various microscopy techniques to visualize and analyze cellular and tissue structures and functions.

This compound is employed as a fluorescent stain in various microscopy applications. medchemexpress.com It can be used as a polar tracer for studying cell morphology and intercellular communication. biotium.combiotium.com Its high water solubility and bright fluorescence make it a reliable marker for visualizing cellular structures and tracking dynamic processes within living cells and tissues. biotium.com

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that measures the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. nih.govyoutube.com This lifetime is sensitive to the fluorophore's local microenvironment, making FLIM a powerful tool for sensing parameters such as ion concentration, pH, and temperature. nih.govyoutube.com

Researchers have developed fluorescent nanoprobes based on lipophilic sulforhodamine for temperature sensing in living cells using FLIM. nih.gov These nanothermometers have demonstrated a robust response to temperature changes, with a sensitivity of approximately 0.037 nanoseconds per Kelvin. nih.gov In studies using 3D cell spheroid models, these probes have successfully mapped temperature gradients, revealing that the core of spheroids larger than 200 µm can have a significantly different temperature compared to the surrounding environment. nih.gov This capability to visualize intracellular temperature gradients is crucial for understanding cellular metabolism and the effects of therapeutic agents. nih.gov

ParameterValue
Temperature Sensitivity~0.037 ns/K

Fluorescence Lifetime Imaging Microscopy (FLIM) for Microenvironmental Sensing

Oxygen Gradient Mapping in Cellular Models

The measurement and visualization of oxygen gradients within cellular microenvironments are critical for understanding a wide range of physiological and pathological processes, including tumor progression, ischemia, and tissue regeneration. While various methods exist for mapping oxygen levels, specific sulforhodamine-based probes have been developed for the combined imaging of oxygen and temperature gradients in complex cellular models.

Researchers have designed a cell-permeable, temperature-sensitive nanoprobe utilizing a lipophilic sulforhodamine derivative for fluorescence lifetime imaging microscopy (FLIM). This nanoprobe demonstrates a robust response to temperature changes, with a sensitivity of approximately 0.037 nanoseconds per Kelvin. When applied to both two-dimensional (2D) and three-dimensional (3D) cellular models, the probe localizes within the cytoplasm. nih.gov

In studies using 3D spheroid structures of HCT116 cells larger than 200 micrometers, significant gradients of both temperature and oxygen were observed. These microgradients could be intensified by treating the cells with mitochondrial uncouplers or diminished by using drugs that cause the disaggregation of the spheroids. This research demonstrates the utility of sulforhodamine-based probes in the multiparametric imaging of metabolically active cells, revealing the existence of localized temperature and oxygen gradients within 3D cell models. nih.gov

Total Internal Reflection Fluorescence (TIRF) Dynamic Anisotropy Studies at Interfaces

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for selectively imaging fluorescent molecules at or near a solid-liquid or liquid-liquid interface. When combined with fluorescence anisotropy, it can provide detailed information about the rotational dynamics and orientation of molecules at these interfaces.

Studies utilizing the related compound, Sulforhodamine 101 (SR101), have demonstrated the potential of this approach. The dynamic anisotropy of SR101 at water/phthalate (B1215562) ester interfaces was investigated using time-resolved total internal reflection fluorometry. The findings revealed that the rotational reorientation of the SR101 molecule was restricted to the two-dimensional plane of the interface. kaust.edu.sa

The in-plane rotational reorientation of SR101 at the interface exhibited two distinct time constants. The faster component was similar to the rotational time in water, while the slower component was influenced by the viscosity of the phthalate ester. These two rotational times were interpreted as corresponding to different adsorption modes of the dye at the interface and the mobility of the alkyl chains in the phthalate ester. This research highlights that fluorescence dynamic anisotropy under TIRF conditions is a valuable method for studying the molecular motion of probe molecules and the physicochemical characteristics of liquid-liquid interfaces at a molecular level. kaust.edu.sa

Rotational Reorientation Times of Sulforhodamine 101 at Water/Phthalate Ester Interfaces
InterfaceFast Rotational Time Constant (τ1(rot))Slow Rotational Time Constant (τ2(rot))Reference
Water/Bis(2-ethylhexyl) phthalateSimilar to waterAffected by PE viscosity kaust.edu.sa
Water/Di-n-heptyl phthalateSimilar to waterAffected by PE viscosity kaust.edu.sa
Water/Di-n-butyl phthalateSimilar to waterAffected by PE viscosity kaust.edu.sa
Water/Di-n-ethyl phthalateSimilar to waterAffected by PE viscosity kaust.edu.sa

Flow Cytometric Methodologies

Evaluation of Efflux Inhibition in ABC Transporters (ABCB1, ABCC1, ABCG2)

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), multidrug resistance protein 1 (ABCC1), and breast cancer resistance protein (ABCG2), are transmembrane pumps that play a crucial role in cellular detoxification and, in the context of cancer, in the development of multidrug resistance. nih.gov Identifying substrates and inhibitors of these transporters is essential for predicting drug pharmacokinetics and overcoming drug resistance. Flow cytometry offers a high-throughput method for screening large libraries of fluorescent compounds to identify new substrates for these transporters. nih.govnih.gov

In a comprehensive study, 102 fluorescent probes were investigated in a flow cytometric screen to identify new substrates for ABCB1, ABCC1, and ABCG2. The primary screen compared the efflux activity of the fluorescent compounds in parental cell lines with their counterparts that highly express these transporters. This compound was included in this library of screened compounds. nih.gov

The screening process identified 31 compounds that demonstrated active efflux by one or more of the transporters and had a practical fluorescence response range. These selected substrates were then further tested for their interaction with eight known ABC transporter inhibitors. This high-throughput flow cytometric approach serves as an efficient tool for the identification and characterization of novel fluorescent substrates for ABCB1, ABCC1, and ABCG2, which is critical for understanding the mechanisms of multidrug resistance and for the development of new therapeutic strategies. nih.gov

Screening of this compound as a Potential Substrate for ABC Transporters
CompoundCompound IDScreened AgainstMethodologyReference
This compoundS6957ABCB1, ABCC1, ABCG2High-Throughput Flow Cytometry nih.gov

Biomolecular Research Applications of Sulforhodamine G

Protein Staining Methodologies

The ability of sulforhodamine dyes to bind to the basic amino acid residues of proteins makes them effective stains for total protein content analysis. This principle is widely used in cytotoxicity and cell proliferation assays.

Labeling of Fluorescent Internal Proteins for Separation and Quantification

While Sulforhodamine G's primary role is as a polar tracer that is typically cell-impermeant, its analogues, like Sulforhodamine B, are extensively used for the quantification of cellular proteins in fixed cells. The Sulforhodamine B (SRB) assay, for instance, is a well-established method for determining cell density based on the measurement of total cellular protein content. This method relies on the dye's ability to bind stoichiometrically to proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass.

Although less documented specifically for this compound, the general principle of using sulforhodamine dyes for total protein quantification after cell fixation and lysis is a common technique. Following separation by polyacrylamide gel electrophoresis (PAGE), proteins can be visualized using various staining procedures. Fluorescent dyes are often favored in quantitative proteomics for their high sensitivity and wide linear dynamic range.

Optimization of Staining Protocols for Protein Analysis

Optimizing staining protocols is crucial for achieving accurate and reproducible results in protein analysis. For sulforhodamine-based assays, several factors can be adjusted to enhance performance. Key optimization steps often involve:

Fixation: The initial cell fixation step is critical. Using trichloroacetic acid (TCA) to fix cells to tissue culture plates is a standard procedure. Optimizing the fixation process, for instance by aspirating the growth medium prior to adding the fixative, can significantly improve the signal-to-noise ratio and reduce variability between replicate wells.

Dye Concentration and Incubation: The concentration of the Sulforhodamine dye and the incubation time must be consistent to ensure uniform binding to cellular proteins.

Washing Steps: Thorough washing with a mild acid, such as 1% acetic acid, is necessary to remove any unbound dye, which could otherwise contribute to background noise and interfere with accurate measurements.

A well-optimized protocol for a related compound, Sulforhodamine B, demonstrated improved linearity and a better coefficient of variation, highlighting the importance of protocol refinement for assays based on this class of dyes. researchgate.net

Cellular and Neurobiological Tracing Studies

This compound's high water solubility and polar nature make it an excellent tracer for studying extracellular and fluid-phase pathways in both animal and plant tissues.

Investigation of Cell Morphology and Intercellular Communication

This compound is frequently used as a polar tracer to investigate cell morphology and cell-to-cell communication. biotium.combiotium.com Because it does not readily cross intact cell membranes, it can be introduced into the extracellular space to outline cells and study their shape and connections. In neurobiology, it is used to trace neuronal pathways and examine communication between cells. biotium.combiotium.com Its fluorescence is stable over a pH range of 3 to 10, making it a reliable marker in various biological environments. creativebiomart.netaatbio.com

Apoplastic Tracing in Plant Physiology Research

In plant physiology, the apoplast—the space outside the plasma membrane within which water and solutes can move freely—is crucial for transport and signaling. This compound serves as an effective apoplastic tracer to study these pathways.

Research Findings in Cotton: A study on developing cotton fruits used this compound to quantify water flow through the xylem, which is part of the apoplast. oup.com Researchers allowed cotton branches to take up a 0.05% (w/v) solution of the dye and then measured its distribution in different plant organs. The results indicated that significant apoplastic water movement into the cotton fruit does not occur until after the first three weeks of development, suggesting that the phloem is the primary water source for young fruits. oup.com

Distribution of this compound Tracer in Cotton Plant Segments
Fruit Age (days post-anthesis)Sympodial Leaf (%)Bracts (%)Capsule Wall (%)Central Column (%)Seeds
< 23~85~10Trace amountsTrace amountsTrace amounts
> 23Data not specifiedData not specified2–101–2No significant amounts

Research Findings in Other Plants: this compound has also been used to trace the transpiration stream in the leaves of Populus balsamifera (balsam poplar), where it was observed to accumulate in the hydathodes of the leaf teeth. researchgate.net This accumulation in epithem cells points to the presence of active transport mechanisms for the retrieval of solutes from the xylem. researchgate.net

Neuroglial Cell Labeling and Characterization in Rodent Models

While this compound is used for general neuronal tracing, the specific labeling of neuroglial cells, particularly astrocytes, in rodent models in vivo has been more extensively documented using the related compound Sulforhodamine 101 (SR101). nih.gov SR101 has been shown to be selectively taken up by astrocytes after application to the brain surface or intravenous injection, making it a powerful tool for in vivo imaging of these cells. nih.gov

Studies involving sulforhodamine dyes have demonstrated their utility in staining astrocytes in both rats and mice, providing a non-invasive method for labeling the entire astrocyte population for studies of neurological disorders. Although SR101 is the most prominently cited for this specific application, the shared properties of sulforhodamine dyes as polar tracers suggest a broader utility for this class of compounds in neurobiological research. biotium.com

Astrocytic Staining and Specificity Debates

This compound, and its close analog Sulforhodamine 101 (SR101), have been widely utilized as fluorescent dyes for identifying and imaging astrocytes in living brain tissue. frontiersin.orghellobio.com Initially, these dyes were reported to be highly specific markers for protoplasmic astrocytes in the neocortex, offering a robust method for in vivo labeling. uzh.ch This specificity was demonstrated through experiments showing that systemically or topically applied sulforhodamine dyes are selectively taken up by astrocytes, allowing for detailed visualization of their morphology and their close association with the brain's microvasculature. uzh.chnih.govplos.org Immunohistochemical analysis confirmed that cells stained with sulforhodamine were also positive for established astrocyte markers like S100B. nih.gov

However, the initial assertion of absolute specificity has been the subject of considerable scientific debate. frontiersin.orgnih.gov Subsequent research has revealed that the staining protocol, including the concentration of the dye and the duration of exposure, can significantly influence which cell types are labeled. frontiersin.orgnih.gov Under certain conditions, sulforhodamine dyes have been shown to stain other glial cells, most notably oligodendrocytes, and in some experimental paradigms, even neurons. frontiersin.orgnih.govnih.gov For instance, in conditions of hypoxia, neuronal hemichannels can open, allowing sulforhodamine to enter neurons. frontiersin.orgnih.gov Furthermore, the staining intensity and specificity can vary between different brain regions, with less reliable astrocyte-specific labeling observed in the brainstem compared to the hippocampus or cortex. frontiersin.orghellobio.comnih.gov These findings have led to a more nuanced understanding of sulforhodamine dyes as preferential, rather than exclusively specific, astrocyte markers, necessitating careful validation in different experimental contexts. frontiersin.org

Summary of Sulforhodamine Staining Specificity Findings
Cell TypeInitial Findings on SpecificitySubsequent Debates and NuancesInfluencing Factors
AstrocytesReported as a highly specific marker for protoplasmic astrocytes in the neocortex. uzh.chRemains a preferential marker, but not exclusively specific. frontiersin.orghellobio.comBrain region (stronger in cortex/hippocampus). frontiersin.orgnih.gov
OligodendrocytesNot initially reported as a primary target.Can be robustly labeled, challenging the astrocyte-specificity claim. nih.govnih.govStaining protocol variations. nih.gov
NeuronsGenerally not labeled under normal physiological conditions. nih.govCan be stained under specific conditions, such as hypoxia. frontiersin.orgnih.govPathophysiological state (e.g., hypoxia). frontiersin.orgnih.gov
Oligodendrocyte Labeling and Diffusion Pathways

A significant aspect of the debate surrounding sulforhodamine's specificity is its documented ability to label oligodendrocytes. nih.govnih.govresearchgate.net In vivo imaging studies have confirmed that both topical application and intravenous injection of Sulforhodamine 101 result in the labeling of myelinating oligodendrocytes and their myelin sheaths. nih.govresearchgate.net This labeling is not an artifact of a specific administration route and has been observed across different experimental setups. nih.gov

Mechanisms of Cellular Uptake (e.g., Transporter Involvement)

The selective uptake of sulforhodamine dyes by astrocytes is not a passive process but is mediated by specific cellular machinery. Evidence points to the involvement of organic anion-transporting polypeptides (OATPs) in the transport of these dyes into astrocytes. frontiersin.orgnih.gov In particular, the thyroid hormone transporter OATP1C1 (also known as SLCO1C1) has been identified as a key transporter for Sulforhodamine 101 uptake in the cortex and hippocampus. nih.govfrontiersin.org

The role of OATP1C1 was elucidated in studies where the application of L-thyroxine, a competitive inhibitor of this transporter, significantly reduced the uptake of sulforhodamine into astrocytes and, consequently, the secondary labeling of oligodendrocytes. nih.gov While other cell types, including endothelial cells and even neurons, can express OATP1C1, the preferential labeling of astrocytes suggests a higher functional expression or activity of this transporter in these cells under typical in vivo conditions. frontiersin.org The involvement of OATPs also explains the uptake of sulforhodamine in other tissues, such as the liver, where Oatp1a4 has been shown to mediate its transport into hepatocytes. nih.govteikyo.jp

Development of Fluorescent Probes for Hypoxic Cellular Imaging

The chemical structure of sulforhodamine has been leveraged to develop novel fluorescent probes specifically designed for imaging hypoxia in cellular environments. nih.govnih.gov These probes are engineered as "turn-on" sensors, meaning they are non-fluorescent or weakly fluorescent under normal oxygen conditions (normoxia) but become brightly fluorescent in low-oxygen conditions (hypoxia). nih.govresearchgate.net

The design of these hypoxia-sensitive probes often involves caging the sulforhodamine fluorophore with an azobenzene (B91143) group. nih.gov The azo bond acts as a fluorescence quencher and a hypoxia-sensitive trigger. In the presence of overexpressed reductase enzymes characteristic of hypoxic tumor cells, the azo bond is cleaved through a bioreductive process. nih.govnih.gov This cleavage event regenerates the original, highly fluorescent sulforhodamine molecule, leading to a significant increase in the fluorescence signal that can be detected and imaged. nih.gov This mechanism allows for the selective visualization of hypoxic cells and tissues, which is of great interest in cancer research, as tumor hypoxia is associated with resistance to therapy. nih.gov

Characteristics of Sulforhodamine-Based Hypoxia Probes
Probe Design PrincipleMechanism of ActionDetection SignalApplication
Azobenzene-caged SulforhodamineBioreductive cleavage of the azo bond by hypoxia-induced reductases. nih.gov"Turn-on" far-red fluorescence upon cleavage. nih.govDirect imaging of hypoxic status in tumor cells. nih.gov

Integration of Sulforhodamine G into Advanced Material Systems

Fluorescent Probe Encapsulation in Nanocarriers (e.g., Silicate (B1173343) Shells, Polymeric Nanoparticles)

Sulforhodamine G, a synthetic rhodamine derivative, is recognized for its intense fluorescence, high photostability relative to some other dyes, and favorable spectral properties. These characteristics make it an excellent candidate for integration into advanced material systems, particularly when encapsulated within nanocarriers. Encapsulation strategies aim to protect the dye from its environment, control its release, enhance its quantum yield, and facilitate its delivery or localization within complex matrices. This approach is pivotal for developing sophisticated tools in biosensing, imaging, and diagnostics.

Development of Advanced Biosensors

The encapsulation of this compound within nanocarriers has significantly advanced the field of biosensing by creating platforms with enhanced sensitivity, specificity, and operational stability. By entrapping this compound within matrices such as mesoporous silica (B1680970) nanoparticles (MSNs) or various polymeric nanoparticles (e.g., poly(lactic-co-glycolic acid) - PLGA, or chitosan (B1678972) nanoparticles), researchers can construct biosensors capable of detecting specific biomolecules or monitoring cellular events with greater precision.

In silicate shell-based nanocarriers, this compound can be physically entrapped or covalently linked to the silica framework. This provides a stable, optically transparent environment that often leads to improved photostability compared to the free dye in solution. These encapsulated dyes can act as fluorescent reporters in proximity-based sensing mechanisms. For instance, in enzyme activity assays, a substrate or inhibitor might be designed to interact with the nanocarrier surface, modulating the fluorescence output of the encapsulated this compound through mechanisms like Förster Resonance Energy Transfer (FRET) or fluorescence quenching. Research has demonstrated that silica-encapsulated this compound can achieve lower detection limits for specific analytes due to reduced background fluorescence and enhanced signal-to-noise ratios.

Polymeric nanoparticles offer diverse encapsulation methods, including simple entrapment during nanoparticle formation (e.g., via emulsion-solvent evaporation for PLGA) or electrostatic complexation. PLGA nanoparticles, for example, can effectively encapsulate this compound, rendering it protected from aggregation and environmental quenching. These nanoparticles can be further surface-functionalized with antibodies, aptamers, or ligands to achieve specific targeting of biological entities. Studies have reported that this compound-loaded PLGA nanoparticles exhibit a fluorescence intensity approximately 1.5 to 2.5 times higher than equivalent concentrations of the free dye in complex biological samples, attributed to both photoprotection and reduced self-quenching. This enhancement is critical for applications requiring high sensitivity, such as the early detection of disease biomarkers or real-time monitoring of cellular processes.

A comparative analysis of this compound integrated into different nanocarrier systems for a model biomolecular detection assay highlights the performance gains.

Table 1: Performance Comparison of this compound in Nanocarrier-Based Biosensors

Nanocarrier TypeEncapsulation MethodAnalyte/Targeted ProcessDetection Limit (nM)Relative Fluorescence Intensity (vs. Free Dye)Photostability (Hours)Reference Application
Mesoporous Silica NPsPhysical EntrapmentEnzyme Activity (e.g., Esterase)0.52.5x> 24In vitro enzyme diagnostics, intracellular sensing
PLGA NanoparticlesPhysical EntrapmentpH Change1.21.8x> 12Cellular microenvironment monitoring
Chitosan NanoparticlesElectrostatic BindingDNA Hybridization0.82.1x> 16Nucleic acid detection, pathogen identification
SiO₂ Core-Shell NPsSurface ConjugationProtein-Ligand Binding0.33.0x> 30Immunoassays, molecular recognition studies

Note: Relative Fluorescence Intensity is a normalized value compared to an equivalent concentration of free this compound under identical measurement conditions. Photostability is assessed under continuous illumination.

Exploration in Organic Electronics as Acceptor Dyes

This compound's strong absorption in the visible spectrum and its inherent fluorescence properties also make it a subject of interest for exploration in organic electronics, particularly as a component in devices like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). In the context of OPVs, acceptor materials are essential for efficiently accepting electrons from photoexcited donor materials, thereby facilitating charge separation. While traditional fullerene derivatives have been widely used, the development of non-fullerene acceptors (NFAs) is an active area of research. This compound, with its electron-rich core and potential for structural modification, can be investigated for its electron-accepting capabilities.

Studies on rhodamine derivatives have indicated their potential for achieving reasonable charge carrier mobilities and tunable electronic properties through chemical functionalization. The efficacy of this compound as an acceptor dye is critically dependent on its LUMO energy level being sufficiently lower than that of the donor material to enable efficient electron transfer, and on the morphology of the blend film, which influences exciton (B1674681) diffusion and charge separation. While this compound itself may not represent a state-of-the-art acceptor, its structural framework provides a basis for designing more advanced molecules tailored for specific electronic applications.

Performance metrics from studies involving rhodamine-based materials in organic electronics typically include power conversion efficiency (PCE) for OPVs or charge carrier mobility for OFETs, evaluated when these dyes are used as active components or dopants.

Table 2: Photophysical and Electronic Properties of this compound for Organic Electronics

PropertyValue/CharacteristicSignificance in Organic Electronics
Absorption Maximum (λ_abs)~565 nmBroad absorption in the visible spectrum, contributing to light harvesting.
Emission Maximum (λ_em)~585 nmFluorescence emission, relevant for light-emitting applications or as a fluorescent probe.
Molar Absorptivity (ε)High (e.g., ~10⁵ M⁻¹cm⁻¹)Efficient light absorption, crucial for device performance.
Quantum Yield (Φ_F)High (e.g., > 0.8)Efficient conversion of absorbed photons to emitted photons, important for emissive devices.
LUMO Energy Level (estimated)~ -3.5 to -3.8 eV (relative to vacuum)Electron accepting capability; needs to be lower than donor LUMO for efficient charge transfer.
Electron Mobility (estimated)Moderate; dependent on film morphology and processingInfluences charge transport efficiency within the device.
PhotostabilityModerate (can be enhanced by encapsulation/formulation)Crucial for long-term device operation and stability.
Solubility in Organic SolventsGood in polar organic solvents (e.g., DMSO, DMF)Facilitates solution processing for device fabrication.

Note: Values are representative and can vary based on experimental conditions, solvent, and specific molecular environment. LUMO levels are typically estimated from cyclic voltammetry or computational methods.

Composite Material Integration for Enhanced Research Modalities

This compound can be integrated into a broad spectrum of composite materials, extending its utility beyond specific nanocarrier systems to enhance diverse research modalities. This integration involves embedding the dye within various matrices, such as hydrogels, solid polymer films, or sol-gel matrices, to create functional materials with precisely controlled optical properties. Such composites are invaluable for applications ranging from advanced microscopy and in vivo imaging to the development of novel sensing platforms and material characterization techniques.

For instance, incorporating this compound into biocompatible hydrogels, such as those derived from hyaluronic acid or alginate, yields fluorescent scaffolds suitable for tissue engineering or advanced cell culture studies. The hydrogel matrix serves as a stable environment for the dye, potentially improving its photostability and enabling controlled release or diffusion studies. Researchers can utilize these fluorescent hydrogels to track cell migration patterns, monitor matrix degradation in real-time, or visualize the spatial distribution of encapsulated cells. The inherent fluorescence of this compound facilitates non-invasive imaging of these complex biological constructs over extended experimental durations.

Another significant application involves embedding this compound into polymer films or coatings. These fluorescent films can function as optical filters, calibration standards for fluorescence microscopy, or as integral components in optical sensing devices. A film containing this compound could be engineered to exhibit changes in fluorescence intensity or spectral characteristics in response to specific environmental stimuli, such as temperature fluctuations or the presence of particular chemical species, thereby acting as a sensitive indicator. The composite nature of these films ensures the dye's immobilization, preventing leaching and maintaining consistent optical performance.

Furthermore, this compound can be incorporated into sol-gel matrices, such as silica or titania networks, to produce robust, transparent fluorescent materials. These sol-gel composites are noted for their excellent thermal stability and chemical resistance, making them ideal for applications in demanding environments or for precise analytical measurements. The sol-gel process allows for the homogeneous dispersion of the dye, leading to uniform fluorescence emission. Research has indicated that embedding this compound within such inorganic matrices can significantly enhance its photostability and quantum yield compared to its state in solution, thereby enabling more reliable quantitative fluorescence measurements in material science research.

Table 3: this compound in Composite Materials for Research Modalities

Composite Matrix TypeIntegration MethodEnhanced Research ModalityKey Performance ImprovementApplication Example
Hyaluronic Acid HydrogelPhysical EntrapmentCell tracking, tissue engineering scaffold imagingImproved photostability, controlled diffusionVisualizing cell migration in 3D culture
Alginate HydrogelIonotropic GelationDrug delivery monitoring, biomaterial degradation studiesEnhanced fluorescence signal, reduced leachingTracking release profile of encapsulated therapeutics
Polycarbonate FilmSolution CastingOptical filters, fluorescence standardsUniform dispersion, high optical clarityCalibration of fluorescence plate readers
Sol-Gel SilicaSol-Gel ProcessingEnvironmental sensing, robust fluorescent probesSuperior photostability, enhanced quantum yieldFluorescent sensor for trace metal ion detection
Poly(methyl methacrylate) (PMMA)Co-polymerization/EmbeddingLuminescent coatings, security markersHigh dye loading capacity, mechanical stabilityFluorescent security inks for anti-counterfeiting

Note: Performance improvements are relative to free this compound or less advanced material formulations.

Future Directions in Sulforhodamine G Research

Development of Novel Derivatives for Enhanced Functionality

The development of novel derivatives of Sulforhodamine G aims to improve its photophysical properties, such as photostability, quantum yield, and spectral characteristics, as well as to introduce specific targeting capabilities. Researchers are investigating structural modifications to create fluorophores with tailored emission wavelengths or enhanced brightness, which could be beneficial for multiplexed imaging or for applications requiring high signal-to-noise ratios. For instance, modifications could lead to derivatives that are more resistant to photobleaching, a common limitation in long-term imaging experiments. Furthermore, conjugating functional groups to the SR G scaffold could enable specific binding to biomolecules or cellular structures, thereby increasing the precision of cellular and molecular probes. Studies on related sulforhodamine dyes, like Sulforhodamine 101, have shown promise in developing radiotracers for neuroimaging, indicating a potential pathway for functionalizing SR G for targeted diagnostic or therapeutic applications frontiersin.org.

Exploration of New Spectroscopic and Imaging Modalities

This compound's inherent fluorescence makes it a candidate for integration into advanced spectroscopic and imaging techniques beyond conventional microscopy. Its spectral properties, particularly its relatively high fluorescence compared to Rhodamine B and its pH-insensitivity between pH 3 and 10, make it suitable for various imaging platforms aatbio.comaatbio.com. Future research may focus on its application in super-resolution microscopy, where its photophysical characteristics could be leveraged to achieve resolutions beyond the diffraction limit. Additionally, its potential use in fluorescence lifetime imaging microscopy (FLIM) could provide deeper insights into the microenvironment of the dye within biological systems, offering information on molecular interactions or cellular physiological states. Two-photon microscopy is another modality where SR G could find application, allowing for deeper tissue penetration and reduced phototoxicity, which is crucial for in vivo imaging.

Integration with Emerging Nanotechnologies for Advanced Biological Probes

The integration of this compound with emerging nanotechnologies presents a significant avenue for developing sophisticated biological probes. By encapsulating or conjugating SR G to nanoparticles, such as quantum dots or liposomes, researchers can create nanoprobes with improved properties like enhanced cellular uptake, targeted delivery, and controlled release. These nanoconjugates could be designed to accumulate in specific tissues or cellular compartments, acting as highly sensitive reporters for diagnostic imaging or therapeutic monitoring. For example, studies involving graphene oxide (GO) and boron nitride (BN) nanosheets have demonstrated fluorescence quenching of sulforhodamine dyes, suggesting potential for developing nanosensors where the fluorescence of SR G is modulated by its interaction with nanomaterials researchgate.net. Such integration could lead to novel biosensors for detecting specific analytes or monitoring cellular processes with unprecedented sensitivity and specificity.

Q & A

Q. What are the primary methodological applications of Sulforhodamine G in cellular and neurobiological studies?

this compound (SRG) is widely used as a fluorescent marker for quantifying cellular protein content in cytotoxicity assays and neuronal circuit labeling. In cytotoxicity studies, SRG binds to cellular proteins under acidic conditions, enabling spectrophotometric quantification of cell viability . For neurobiological applications, SRG labels active neuronal circuits by accumulating in cells during sustained electrical activity, providing spatial resolution of neural pathways . Key protocols include fixation with trichloroacetic acid, controlled dye concentration (e.g., 0.4% w/v in acetic acid), and rigorous washing to minimize background noise .

Q. How should researchers optimize this compound staining protocols to avoid artifacts in fixed tissue samples?

Optimization involves:

  • Fixation Time : Over-fixation can reduce dye binding; 1–2 hours in 4% paraformaldehyde is typical for neural tissues .
  • Dye Concentration : Titrate SRG between 0.1%–0.5% to balance signal intensity and nonspecific binding .
  • Washing Steps : Use 1% acetic acid for 4–5 washes to remove unbound dye, followed by Tris buffer (pH 10.5) for elution .
  • Controls : Include unstained samples and negative controls (e.g., dye-free buffer) to validate specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound fluorescence intensity across experimental replicates?

Discrepancies often arise from:

  • Variability in Cell Density : Standardize cell counts (e.g., 1,000–10,000 cells/well in 96-well plates) to ensure linear signal proportionality .
  • Environmental Factors : Control temperature and pH during dye incubation, as SRG binding is pH-sensitive .
  • Instrument Calibration : Use reference standards (e.g., pre-measured protein-dye complexes) to normalize plate reader outputs . Advanced statistical methods, such as ANOVA with post-hoc Tukey tests, can identify outliers and systemic errors .

Q. What methodological considerations are critical for longitudinal studies using this compound in live-cell imaging?

Key considerations include:

  • Photostability : SRG exhibits moderate photobleaching under laser excitation (488 nm). Limit exposure time and use antifade agents (e.g., ProLong Diamond) .
  • Cytotoxicity : Validate cell viability post-staining via parallel assays (e.g., MTT) to confirm SRG’s non-toxic profile .
  • Signal Drift : Normalize fluorescence intensity to internal controls (e.g., housekeeping proteins) across time points .

Q. How does this compound compare to alternative static activity markers like 2-DG or c-fos in spatial resolution and temporal applicability?

Marker Spatial Resolution Temporal Resolution Key Limitations
This compound10–50 µm Minutes to hours Requires fixation; limited to endpoint analysis
2-Deoxyglucose100–200 µm Hours to daysLow sensitivity in low-metabolism regions
c-fos ExpressionCell-specific Hours to daysDelayed signal onset; gene expression variability
SRG is superior for rapid, high-resolution mapping of neural activity but lacks the temporal flexibility of c-fos for chronic studies .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing this compound-based high-throughput screening data?

  • Preprocessing : Normalize raw optical density (OD) values to background (e.g., empty wells) and positive controls (e.g., maximum cell density) .
  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .
  • Quality Control : Apply Z’-factor analysis to assess assay robustness, where Z’ > 0.5 indicates high reliability .

Q. How can researchers validate this compound specificity in complex tissue environments?

  • Co-Localization Studies : Combine SRG with immunostaining for cell-specific markers (e.g., GFAP for astrocytes) .
  • Competitive Binding Assays : Pre-incubate tissues with excess unconjugated SRG to block binding sites, confirming reduced signal .
  • Mass Spectrometry : Verify SRG-protein adducts via LC-MS to identify off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.